molecular formula C19H11ClFN3O3S B2987678 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole CAS No. 287176-94-7

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole

Cat. No. B2987678
CAS RN: 287176-94-7
M. Wt: 415.82
InChI Key: UPTPRFNBBAMXSR-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole” is a chemical compound with the linear formula C11H7ClFNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available data .

Scientific Research Applications

Antitumor Applications

The synthesis and evaluation of novel derivatives, including those similar to the specified chemical structure, have demonstrated significant cytostatic activities against various malignant human cell lines, such as cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), alongside normal human fibroblast cell lines (WI-38) (Racané et al., 2006). This indicates the potential of such compounds in cancer research for the development of new therapeutic agents.

Antimicrobial and Antifungal Activities

Compounds derived from or related to the structure have shown promising anti-microbial activity. For instance, certain synthesized fluorinated benzothiazolo imidazole compounds have exhibited significant antimycobacterial activity, highlighting their potential in combating microbial infections (Sathe et al., 2011). Additionally, triazole-oxadiazole compounds have been synthesized and identified for their potent antifungal and apoptotic effects against Candida species, suggesting a new avenue for antifungal drug development (Çavușoğlu et al., 2018).

Herbicidal Activities

Research into 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share structural similarities with the compound of interest, has uncovered their efficacy as herbicides in paddy fields. These compounds demonstrated potent herbicidal activity against annual weeds and exhibited good selectivity and tolerance in rice, underpinning their potential as agricultural chemicals (Hwang et al., 2005).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O3S/c1-10-16(18(23-27-10)17-13(20)6-3-7-14(17)21)19-22-15(9-28-19)11-4-2-5-12(8-11)24(25)26/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTPRFNBBAMXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole

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